6-フルオロインドール

概要

説明

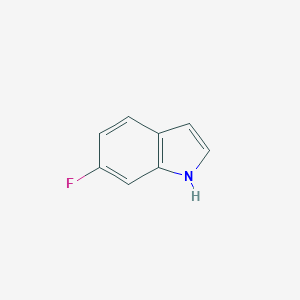

6-Fluoroindole is a halogen-substituted indole, characterized by the presence of a fluorine atom at the sixth position of the indole ring.

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 6-Fluoroindole is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug formulations enhances bioactivity and specificity.

- Antimicrobial Properties: Research indicates that 6-fluoroindole exhibits antimicrobial activity by disrupting quorum sensing in pathogens, thereby preventing biofilm formation and infections .

Case Study:

A study demonstrated that 6-fluoroindole derivatives could serve as effective inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer progression. The fluorine substitution enhances the binding affinity and selectivity of these compounds towards the enzyme .

Biochemical Research

Key Applications:

- Protein Interaction Studies: 6-Fluoroindole is employed in labeling bacterial cells (e.g., Escherichia coli) for studying protein-protein interactions using techniques like 19F NMR spectroscopy .

- Metabolic Adaptation: Recent research has shown that E. coli can adapt to utilize 6-fluoroindole as a nutrient source, converting it into fluorinated amino acids (e.g., 6-fluorotryptophan) which are incorporated into proteins .

Data Table: Adaptation of E. coli to Fluorinated Indoles

| Indole Type | Adaptation Success | Amino Acid Produced | Reference |

|---|---|---|---|

| 6-Fluoroindole | High | 6-Fluorotryptophan | , |

| 7-Fluoroindole | Moderate | 7-Fluorotryptophan | , |

Material Science

Key Applications:

- Organic Electronics: The unique electronic properties of 6-fluoroindole make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. Its ability to be functionalized at various positions allows for the development of new materials with tailored properties .

Case Study:

Research has indicated that incorporating fluorinated indoles into polymer matrices can enhance the efficiency and stability of organic photovoltaic devices, making them more viable for commercial applications .

Agricultural Applications

Key Applications:

- Plant Growth Regulation: 6-Fluoroindole acts as a plant growth regulator, promoting root development and enhancing resilience against environmental stressors. Its use in agriculture can lead to improved crop yields and sustainability .

Data Table: Effects on Plant Growth

| Application Type | Effect Observed | Reference |

|---|---|---|

| Root Development | Enhanced root biomass | |

| Environmental Resilience | Increased drought tolerance |

Environmental Applications

Key Applications:

作用機序

Target of Action

6-Fluoroindole, also known as 6-fluoro-1H-indole, primarily targets tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintenance of cell shape, intracellular transport, and cell division .

Mode of Action

6-Fluoroindole interacts with its target, tubulin, and induces G2/M phase arrest by regulating cyclin B1 expression . Cyclin B1 is a regulatory protein involved in mitosis, and its expression is necessary for the cell to progress from the G2 phase to the M phase of the cell cycle . By regulating cyclin B1 expression, 6-Fluoroindole can halt the cell cycle, preventing the cells from dividing and proliferating .

Biochemical Pathways

The primary biochemical pathway affected by 6-Fluoroindole is the cell cycle, specifically the transition from the G2 phase to the M phase . By inducing G2/M phase arrest, 6-Fluoroindole disrupts the normal progression of the cell cycle, leading to a decrease in cell proliferation . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The result of 6-Fluoroindole’s action is a reduction in the proliferation of CRC cells . By inducing G2/M phase arrest and producing excess reactive oxygen species (ROS), 6-Fluoroindole can lead to cell death . This makes it a potential candidate for the development of anticancer drugs .

生化学分析

Biochemical Properties

6-Fluoroindole interacts with various enzymes, proteins, and other biomolecules. It can be easily functionalized with Bpin groups (pinacol boronate) at 2-, 3-, 4-, 5- and 7-positions selectively with iridium-catalysed borylation and bismuth-catalysed protodeboronation . This modification allows late-stage functionalization on different positions of the molecule, expanding the molecular library for drug discovery .

Cellular Effects

6-Fluoroindole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit biofilm formation, a key factor in the development of many bacterial infections . In Escherichia coli, 6-Fluoroindole has been shown to interfere with the quorum sensing system of the pathogens .

Molecular Mechanism

The molecular mechanism of 6-Fluoroindole involves its interaction with the quorum sensing system of pathogens, thereby inhibiting biofilm formation . In adaptive laboratory evolution (ALE) experiments, 6-Fluoroindole was converted into the corresponding amino acids (6-fluorotryptophan) within the cells and globally incorporated into the proteome at tryptophan sites .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, 6-Fluoroindole has been shown to have a significant impact on the growth of microbial cells. In ALE experiments, Escherichia coli evolved to utilize 6-Fluoroindole for growth .

Metabolic Pathways

In metabolic pathways, 6-Fluoroindole is converted into 6-fluorotryptophan within the cells . This conversion is a part of the adaptive response of the cells to the presence of 6-Fluoroindole.

準備方法

Synthetic Routes and Reaction Conditions: 6-Fluoroindole can be synthesized through several methods. One common approach involves the nitration of indoline, followed by reduction and cyclization to yield the desired product . Another method includes the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate .

Industrial Production Methods: While laboratory-scale synthesis of 6-Fluoroindole is well-documented, large-scale industrial production methods are less common. the scalability of the nitration and fluorination processes suggests potential for industrial application, provided that cost-effective and environmentally friendly conditions are optimized .

化学反応の分析

Types of Reactions: 6-Fluoroindole undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atom’s electron-withdrawing nature makes the indole ring more reactive towards electrophiles.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: 6-Fluoroindole can be oxidized or reduced to form different derivatives

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as trifluoromethyl hypofluorite and cesium fluoroxysulfate are commonly used.

Nucleophilic Substitution: Nucleophiles like amines and thiols can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products: The reactions of 6-Fluoroindole typically yield a variety of substituted indoles, which can be further functionalized for specific applications .

類似化合物との比較

6-Fluoroindole can be compared with other fluorinated indoles and halogen-substituted indoles:

生物活性

6-Fluoroindole is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of 6-fluoroindole, particularly its anticancer properties, metabolic adaptations in microorganisms, and its interactions with various biological systems.

1. Anticancer Activity

Recent studies have highlighted the potential of 6-fluoroindole and its derivatives in cancer treatment. The incorporation of fluorine atoms into indole structures has been shown to enhance their biological activities, particularly against various cancer cell lines.

1.1 Synthesis and Evaluation

A study synthesized several fluoroindole-tethered chromene derivatives and evaluated their anticancer properties against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. The results indicated that compounds with fluorine substitutions, including those at the 6-position, exhibited significant growth inhibition, with some derivatives showing IC50 values lower than standard chemotherapeutics like Taxol .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Fluoroindole Derivative A | A549 | 15.8 |

| 6-Fluoroindole Derivative B | PC-3 | 42.4 |

| 6-Fluoroindole Derivative C | MCF-7 | 23.7 |

The mechanism by which these compounds exert their anticancer effects involves binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis in cancer cells. Molecular docking studies confirmed that the binding interactions are facilitated by hydrogen bonds formed between the fluorinated compound and specific amino acid residues in tubulin .

2. Microbial Adaptation

Another significant area of research is the adaptation of microbial organisms to utilize 6-fluoroindole as a growth substrate. This adaptation has implications for understanding metabolic pathways involving fluorinated compounds.

2.1 Adaptive Laboratory Evolution (ALE)

In a groundbreaking study, Escherichia coli strains were evolved to metabolically adapt to 6-fluoroindole. The bacteria were subjected to selective pressure in environments where 6-fluoroindole was the sole carbon source, leading to the incorporation of this compound into their metabolic pathways as an amino acid analog .

- Key Findings :

- The evolved strains demonstrated enhanced growth rates on 6-fluoroindole compared to indole.

- Fluorinated indoles were converted into fluorotryptophan, which was then incorporated into proteins at tryptophan sites.

| Strain | Growth Rate on 6-Fluoroindole | Adaptation Period (Passages) |

|---|---|---|

| Strain A | Increased significantly | 165 |

| Strain B | Moderate increase | 128 |

3. Utilization in Plant Systems

The biological activity of 6-fluoroindole extends to plant systems as well. Research has shown that plant enzymes can utilize fluoroindoles effectively.

3.1 Tryptophan Synthase Activity

Studies on carrot and tobacco cell cultures revealed that tryptophan synthase could rapidly utilize various fluoroindoles, including 6-fluoroindole, for synthesizing tryptophan derivatives . This suggests potential applications in plant biotechnology for producing modified amino acids.

4. Conclusion

The biological activity of 6-fluoroindole is multifaceted, encompassing significant anticancer properties and metabolic adaptability in microorganisms. Its ability to be incorporated into biological systems highlights its potential utility in both therapeutic applications and biotechnological innovations.

5. Future Directions

Further research is needed to explore:

- The full range of biological activities of 6-fluoroindole derivatives.

- Mechanisms underlying microbial adaptation to fluorinated compounds.

- Potential applications in agricultural biotechnology.

This comprehensive understanding can pave the way for developing novel therapeutic agents and biotechnological applications utilizing fluorinated compounds like 6-fluoroindole.

特性

IUPAC Name |

6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFEPUCAKVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325857 | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-51-9 | |

| Record name | 399-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-fluoroindole?

A1: 6-Fluoroindole has a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol.

Q2: Is there any spectroscopic data available for 6-fluoroindole?

A2: Yes, researchers have conducted various spectroscopic studies on 6-fluoroindole.

- Vibronic Analysis: Rotationally resolved electronic Stark spectroscopy coupled with high-level ab initio calculations was used to characterize the lowest two electronically excited singlet states (La and Lb) of 6-fluoroindole. This research revealed that changing the fluorine atom's position from the 5- to the 6-position increases La character in the S1 state, impacting the transition dipole moment and challenging the traditional La/Lb nomenclature due to heavily mixed excited states. []

- Electronic Absorption Spectra: Studies have investigated the electronic absorption spectra of 6-fluoroindole, providing insights into its electronic structure and transitions. []

Q3: Does 6-fluoroindole possess any catalytic properties?

A3: The provided research doesn't focus on the catalytic properties of 6-fluoroindole. It primarily explores its role as a substrate or intermediate in biological and chemical synthesis.

Q4: Have computational methods been employed to study 6-fluoroindole?

A4: Yes, computational chemistry has played a significant role in understanding 6-fluoroindole.

- Ionization Potential Calculations: Ab initio calculations accurately predicted the ionization potentials (IPs) of 6-fluoroindole and related indole derivatives. These calculations revealed that 6-fluoro substitution increases the IP of indole by 0.09 eV. [, ]

- Vibronic Analysis: High-level ab initio calculations, combined with spectroscopic data, helped analyze the vibronic structure and excited states of 6-fluoroindole. []

Q5: How does the fluorine atom at the 6-position influence the activity of indole?

A5: The position of the fluorine atom on the indole ring significantly impacts its biological activity.

- Tryptophan Synthase Interaction: 6-Fluoroindole acts as a substrate for tryptophan synthase, leading to the production of 6-fluorotryptophan. [, , ]

- Quorum Sensing Inhibition: Research demonstrates that 6-fluoroindole interferes with quorum sensing in Serratia marcescens, impacting biofilm formation and virulence factor production. []

Q6: Are there any specific formulation strategies mentioned for 6-fluoroindole?

A6: The provided research primarily focuses on the synthesis and biological evaluation of 6-fluoroindole. There isn't detailed information regarding specific formulation strategies.

Q7: Is there any information regarding the SHE regulations concerning 6-fluoroindole?

A7: The provided articles primarily focus on the scientific aspects of 6-fluoroindole and do not delve into specific SHE regulations. As with any chemical, it's crucial to handle 6-fluoroindole with appropriate safety measures and consult relevant safety data sheets.

Q8: What is known about the absorption, distribution, metabolism, and excretion of 6-fluoroindole?

A9: Although the research doesn't provide detailed PK/PD data for 6-fluoroindole itself, it sheds light on its metabolic fate. Studies show that Escherichia coli can metabolize 6-fluoroindole into 6-fluorotryptophan, which is then incorporated into proteins. [, ] This suggests potential metabolic pathways for this compound.

Q9: Has 6-fluoroindole shown efficacy in any in vitro or in vivo models?

A9: Yes, studies highlight the biological activity of 6-fluoroindole:

- Antibiofilm and Antivirulence Activity: 6-Fluoroindole demonstrates significant antibiofilm and antivirulence properties against Serratia marcescens in in vitro assays. []

- Toluene Dioxygenase Induction: Research shows that 6-fluoroindole acts as a substrate for toluene dioxygenase in Pseudomonas putida F1, inducing its own metabolism and leading to the formation of fluorescent 6-fluoroindoxyl. []

- Adaptive Laboratory Evolution: Through adaptive laboratory evolution, Escherichia coli strains have been developed that can utilize 6-fluoroindole for growth, showcasing its potential as a substrate for bacterial metabolism. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。